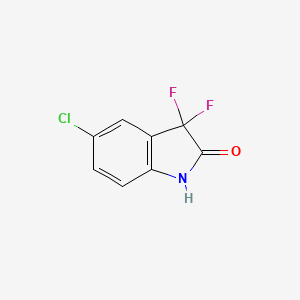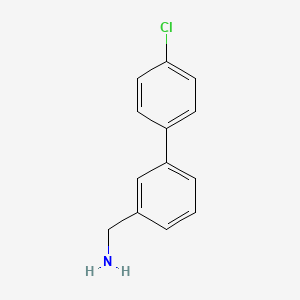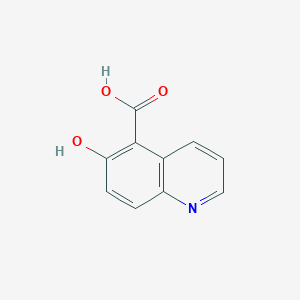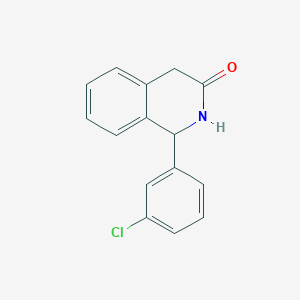
1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a chlorophenyl group attached to the isoquinoline core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding isoquinolinone.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophilic reagents like halogens, nitric acid, or sulfuric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolinone derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroisoquinolin-3(4H)-one: Lacks the chlorophenyl group.
3-Chloroisoquinoline: Lacks the dihydro and carbonyl groups.
1-Phenylisoquinoline: Lacks the chlorine atom.
Uniqueness
1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is unique due to the presence of both the chlorophenyl group and the isoquinoline core. This combination may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H12ClNO |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C15H12ClNO/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
InChI Key |
BPBYTLVKAVWKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichlorobis[DI-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II)](/img/structure/B8798559.png)
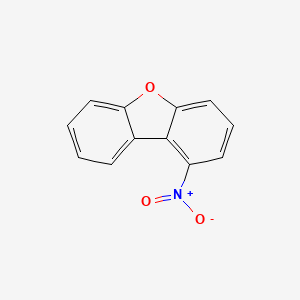
![2-Butyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8798579.png)
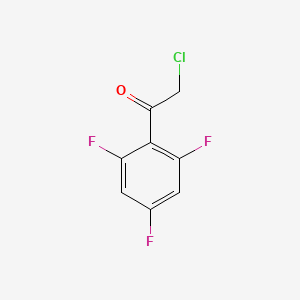
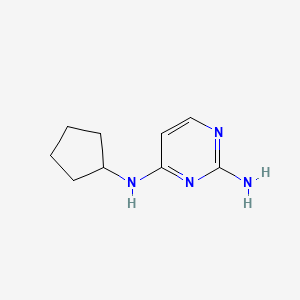
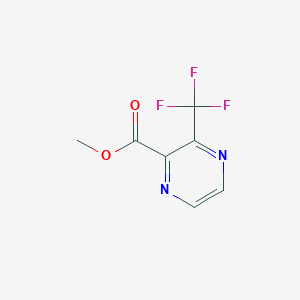
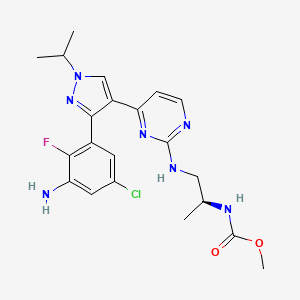
![1-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B8798641.png)
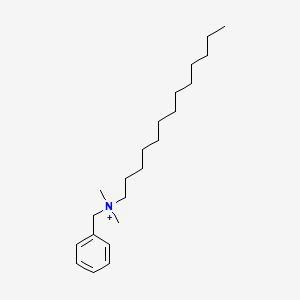
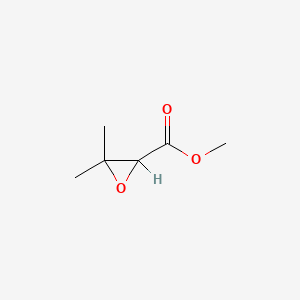
![Methyl 3-[4-[(Trimethylsilyl)ethynyl]phenyl]propanoate](/img/structure/B8798658.png)
